![molecular formula C22H22N4O5 B2497783 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034405-91-7](/img/structure/B2497783.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, each tailored to introduce specific functional groups while preserving the integrity of the rest of the molecule. A related synthesis involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization starting from propynyloxyphenols or propynyloxyanilines, showcasing a method that could potentially be adapted for the target compound (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using techniques like X-ray diffraction analysis, which provides detailed information on the spatial arrangement of atoms within a molecule. For compounds within the target's family, structural determination has confirmed configurations and stereoselectivity of synthesized molecules, offering a blueprint for understanding the target compound's molecular structure (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving the target molecule would likely include its functional groups' participation in various organic reactions. For instance, the benzo[d][1,3]dioxol moiety could undergo electrophilic aromatic substitution, while the azetidinyl and triazolyl groups might participate in nucleophilic substitution reactions. Such reactivities are foundational in designing synthetic routes and understanding the molecule's interaction with other chemical entities.
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and boiling point, are influenced by their molecular structure. Compounds similar to the target molecule have been studied for their thermal stability and phase behavior, providing insights into how such properties might be predicted for the target compound (Shimasaki et al., 1986).
Chemical Properties Analysis
The chemical properties of a molecule determine its reactivity, stability, and interaction with other molecules. The target compound's chemical properties can be inferred from studies on similar molecules, where the presence of specific functional groups dictates the types of chemical reactions the molecule can undergo. For instance, azetidin-2-ones have been used as building blocks for various synthetic transformations, indicating potential reactivity paths for the target molecule (Thi et al., 2018).
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesized compounds incorporating azetidinone and benzotriazole moieties have been evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria, showing significant antimicrobial properties (Shaikh et al., 2014).
Structural and Conformational Studies
- Crystallographic analysis of azetidinone derivatives has provided insights into their molecular conformations, which could be critical for understanding the mode of action of related compounds (Sharma et al., 2003).
Synthesis of Heterocyclic Compounds
- Novel methods have been developed for the synthesis of dihydrobenzo[d][1,4]dioxine and dihydro-2H-benzo[d][1,4]oxazine derivatives, showcasing the versatility of related structures in chemical synthesis (Gabriele et al., 2006).
Role in Enhancing Material Properties
- The study of benzoxazine monomers and their thermal properties has revealed the impact of oxazine rings on the thermal stability of polymers, which could have implications for materials science applications (Sini & Endo, 2016).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-15(31-19-7-8-20-21(9-19)30-14-29-20)22(27)25-11-17(12-25)26-10-16(23-24-26)13-28-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVDWNKXSAPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3)OC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)
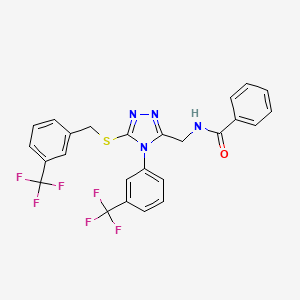
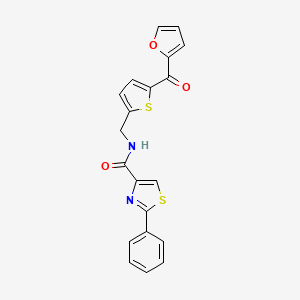
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
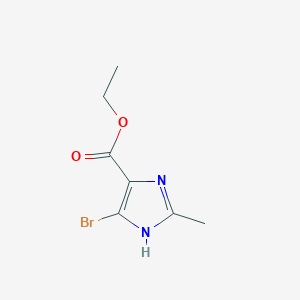

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)
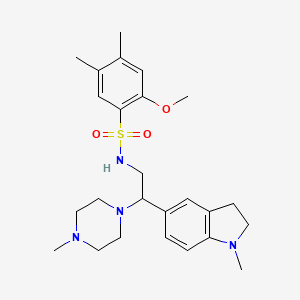
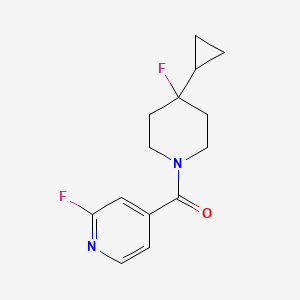
![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)